molecular formula C22H14F6N4O4S3 B4318488 2-({4-CYANO-5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-({4-CYANO-5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B4318488
M. Wt: 608.6 g/mol
InChI Key: ALJGCCMCAJSQKZ-UHFFFAOYSA-N
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Description

2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} is a complex organic compound featuring a cyanoisothiazole core with bis(thio) linkages and acetamide groups substituted with trifluoromethoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} typically involves multi-step organic reactions. The starting materials often include 4-cyanoisothiazole and thiol derivatives, which undergo nucleophilic substitution reactions to form the bis(thio) linkages. The final step involves the acylation of the intermediate with N-[4-(trifluoromethoxy)phenyl]acetamide under controlled conditions .

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include disulfides from oxidation, amines from reduction, and substituted acetamides from nucleophilic substitution .

Scientific Research Applications

2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} involves its interaction with specific molecular targets. The cyanoisothiazole core can interact with proteins and enzymes, potentially inhibiting their activity. The bis(thio) linkages and acetamide groups can also form hydrogen bonds and other interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(2,4-dimethylphenyl)acetamide]
  • 2,2’-[(4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl)]bis(N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide)

Uniqueness

2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} is unique due to its trifluoromethoxyphenyl substitution, which imparts distinct electronic properties and potential biological activities compared to similar compounds .

Properties

IUPAC Name

2-[[4-cyano-3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F6N4O4S3/c23-21(24,25)35-14-5-1-12(2-6-14)30-17(33)10-37-19-16(9-29)20(39-32-19)38-11-18(34)31-13-3-7-15(8-4-13)36-22(26,27)28/h1-8H,10-11H2,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJGCCMCAJSQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C#N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F6N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-CYANO-5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-({4-CYANO-5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-({4-CYANO-5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-({4-CYANO-5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-({4-CYANO-5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-({4-CYANO-5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

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